molecular formula C13H21NO B13595584 3-Amino-2-(4-tert-butylphenyl)propan-1-ol

3-Amino-2-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B13595584
M. Wt: 207.31 g/mol
InChI Key: LSCYMINYWHRLIE-UHFFFAOYSA-N
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Description

3-Amino-2-(4-tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-tert-butylphenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods is optimized to achieve cost-effectiveness and scalability. Common industrial methods include catalytic hydrogenation and enzymatic reduction, which offer advantages in terms of selectivity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(4-tert-butylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-tert-butylphenyl)propan-1-ol
  • (3R)-3-amino-3-(4-tert-butylphenyl)propan-1-ol
  • (2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol

Uniqueness

3-Amino-2-(4-tert-butylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-amino-2-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)12-6-4-10(5-7-12)11(8-14)9-15/h4-7,11,15H,8-9,14H2,1-3H3

InChI Key

LSCYMINYWHRLIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)CO

Origin of Product

United States

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